Biotin N-Hydroxysuccinimide (NHS) Ester: A Technical Guide to Amine-Reactive Biotinylation
Biotin N-Hydroxysuccinimide (NHS) Ester: A Technical Guide to Amine-Reactive Biotinylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin (B1667282) N-hydroxysuccinimide (NHS) ester, a cornerstone reagent in bioconjugation. It details the underlying chemical principles, reaction mechanisms, and practical applications, offering detailed protocols and quantitative data to empower researchers in their experimental design and execution.
Introduction to Biotin NHS Ester
Biotin N-hydroxysuccinimide (NHS) ester is a chemical reagent widely used to covalently attach biotin to proteins, peptides, and other biomolecules.[1][2][3] This process, known as biotinylation, leverages the exceptionally strong and specific non-covalent interaction between biotin (Vitamin H) and the proteins avidin (B1170675) and streptavidin (Kd = 10⁻¹⁵ M), which is fundamental to numerous detection and purification systems in biotechnology.[4]
The molecule consists of two key functional parts:
-
The Biotin Moiety : Provides the high-affinity binding handle for streptavidin or avidin.[5]
-
The N-Hydroxysuccinimide (NHS) Ester : An amine-reactive group that enables the covalent attachment of biotin to target molecules.[5][6]
Biotin-NHS is particularly effective for labeling molecules containing primary amines (-NH₂), such as the side chains of lysine (B10760008) residues and the N-terminus of proteins.[3][7][8][9] Due to its uncharged nature and simple alkyl-chain spacer, Biotin-NHS is membrane-permeable, making it suitable for intracellular labeling.[3]
The Core Mechanism: How Biotin NHS Ester Works
The functionality of Biotin-NHS ester is based on a nucleophilic acyl substitution reaction.[10] The primary amine group on a biomolecule, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[7][10][11]
This reaction is highly dependent on pH.[6][12] The target primary amine must be in a deprotonated, nucleophilic state (-NH₂) to be reactive. At pH values below the amine's pKa (around 10.5 for lysine's ε-amino group), the amine is predominantly protonated (-NH₃⁺) and non-reactive.[13] Conversely, at high pH, the rate of hydrolysis of the NHS ester itself increases, where water molecules attack the ester, rendering it inactive.[7][11][13] This competing hydrolysis reaction makes it crucial to perform the biotinylation within an optimal pH range.[7]
The optimal pH for this reaction is a compromise, typically between pH 7.2 and 8.5 , which maximizes amine reactivity while minimizing NHS ester hydrolysis.[7][14]
Caption: Reaction of Biotin-NHS ester with a primary amine on a protein.
Data Presentation: Properties and Reaction Parameters
Quantitative data is crucial for reproducible experimental success. The following tables summarize the key properties and reaction conditions for Biotin-NHS ester.
Table 1: Physicochemical Properties of Biotin NHS Ester
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | C₁₄H₁₉N₃O₅S | [5][15] |
| Molecular Weight | 341.38 g/mol | [16] |
| Spacer Arm Length | 13.5 Å | [3][16][17] |
| Solubility | Soluble in DMSO and DMF; Insoluble in water | [3][17][18][19] |
| Appearance | White to off-white powder/crystalline solid |[20] |
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale | Reference(s) |
|---|---|---|---|
| Solid Form Storage | Store at -20°C, desiccated and protected from light. | Low temperature and desiccation minimize hydrolysis of the NHS ester. | [5][17][18][21] |
| Solvent Preparation | Dissolve in anhydrous DMSO or DMF immediately before use. | Anhydrous organic solvents prevent premature hydrolysis. | [6][16][21] |
| Aqueous Solutions | Avoid preparing aqueous stock solutions. Use immediately. | The NHS ester is highly susceptible to hydrolysis in aqueous solutions. | [21][22] |
| Vial Handling | Equilibrate vial to room temperature before opening. | Prevents moisture condensation inside the vial. |[4][16] |
Table 3: Key Parameters for Biotinylation Reaction
| Parameter | Recommended Condition | Notes | Reference(s) |
|---|---|---|---|
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine reactivity and NHS ester hydrolysis. | [7][12][14] |
| Buffers | Phosphate, Bicarbonate/Carbonate, Borate, HEPES. | Must be amine-free. Avoid Tris and glycine (B1666218) buffers. | [7][12][23] |
| Molar Excess | 10- to 20-fold molar excess of biotin reagent over protein. | May need adjustment based on protein concentration and desired degree of labeling. | [16][22] |
| Reaction Time | 30-60 minutes at Room Temperature, or 2-4 hours at 4°C. | Longer incubation at lower temperatures can be beneficial for sensitive proteins. | [7][16] |
| Protein Concentration | 1-10 mg/mL. | More dilute protein solutions may require a higher molar excess of the biotin reagent. | [4][16] |
| Quenching | Add Tris, glycine, or ethanolamine. | Stops the reaction by consuming excess NHS ester. |[7][24] |
Experimental Protocols
Below are detailed methodologies for common biotinylation procedures.
This protocol describes a standard procedure for labeling a purified protein with Biotin-NHS ester.
A. Materials:
-
Biotin-NHS Ester (Solid)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein solution (1-10 mg/mL in an amine-free buffer)
-
Amine-free Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., dialysis cassette or desalting spin column)
B. Procedure:
-
Protein Preparation : Ensure the protein sample is in an amine-free buffer like PBS.[4] If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer via dialysis or a desalting column.[4] Adjust the protein concentration to 1-10 mg/mL.[16]
-
Biotin Reagent Preparation : Allow the vial of Biotin-NHS ester to equilibrate to room temperature before opening.[16] Immediately before use, dissolve the Biotin-NHS ester in anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mg/mL).[16][18]
-
Biotinylation Reaction : Add a calculated molar excess of the Biotin-NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.[16] Ensure the final concentration of the organic solvent (DMF/DMSO) is less than 10% of the total reaction volume to avoid protein denaturation.[10]
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle stirring.[7][16]
-
Quenching : Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM.[7] Incubate for an additional 15-30 minutes at room temperature.[4]
-
Purification : Remove excess, unreacted biotin reagent and the quenching reagent by dialysis against a suitable buffer (e.g., PBS) or by using a desalting spin column.[4][16][24] This step is critical to prevent interference from free biotin in downstream applications.[4]
-
Storage : Store the purified biotinylated protein at 4°C for short-term use or at -20°C for long-term storage.[4][18]
Caption: A typical experimental workflow for protein biotinylation.
This protocol outlines the labeling of proteins on the surface of living cells. For this application, a water-soluble variant, Sulfo-NHS-Biotin , is typically used as it is membrane-impermeable and will only label extracellular proteins.[9]
A. Materials:
-
Sulfo-NHS-Biotin
-
Ice-cold, amine-free buffer (e.g., PBS, pH 8.0)
-
Cell culture
-
Quenching Buffer (e.g., PBS containing 100 mM glycine or Tris)
B. Procedure:
-
Cell Preparation : Wash cells (e.g., ~25 x 10⁶ cells/mL) three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[22]
-
Biotin Reagent Preparation : Immediately before use, prepare a stock solution of Sulfo-NHS-Biotin in the reaction buffer (e.g., 10 mg/mL).[4]
-
Biotinylation Reaction : Add the Sulfo-NHS-Biotin solution to the cell suspension to a final concentration of approximately 2 mM.[22]
-
Incubation : Incubate the reaction on ice or at room temperature for 30 minutes with gentle agitation.[22]
-
Quenching : Wash the cells once with quenching buffer to stop the reaction.
-
Final Wash : Wash the cells two more times with ice-cold PBS to remove any unreacted reagent and byproducts. The cells are now ready for lysis and subsequent analysis.
Applications in Research and Drug Development
The covalent attachment of biotin to biomolecules is a versatile tool with numerous applications:[5][10]
-
Immunoassays : Biotinylated antibodies and antigens are central to sensitive detection methods like ELISA, Western blotting, and immunohistochemistry.[10]
-
Affinity Purification : Biotinylated proteins or other molecules can be efficiently isolated from complex mixtures using streptavidin-coated resins or beads.[5][10]
-
Protein-Protein Interaction Studies : Techniques such as pull-down assays and Surface Plasmon Resonance (SPR) utilize biotinylation to investigate molecular interactions.[10]
-
Cell Surface Labeling : The use of membrane-impermeable variants like Sulfo-NHS-Biotin allows for the specific study of cell surface proteins.[9][10]
-
Drug Delivery : Biotin can be used as a targeting ligand to deliver conjugated drugs to cells that express biotin receptors.[10]
Caption: Using biotinylated proteins for affinity purification.
References
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- 2. medchemexpress.com [medchemexpress.com]
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- 4. benchchem.com [benchchem.com]
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- 6. interchim.fr [interchim.fr]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
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- 9. info.gbiosciences.com [info.gbiosciences.com]
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- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. proteochem.com [proteochem.com]
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